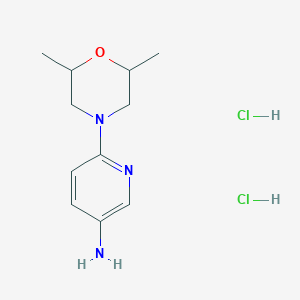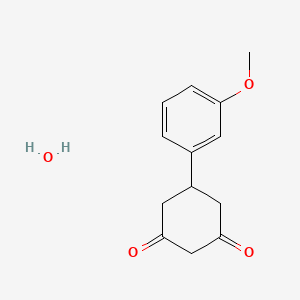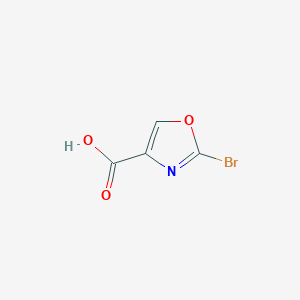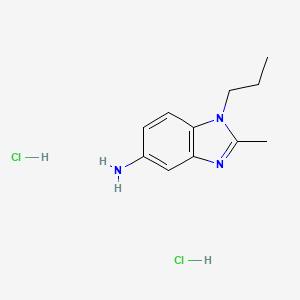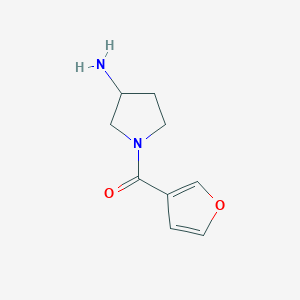
1-(Furan-3-carbonyl)pyrrolidin-3-amine
Overview
Description
“1-(Furan-3-carbonyl)pyrrolidin-3-amine” is a compound that contains a pyrrolidine ring and a furan ring . The pyrrolidine ring is a five-membered nitrogen heterocycle that is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The furan ring is a five-membered aromatic ring containing an oxygen .
Synthesis Analysis
The synthesis of pyrrolidine derivatives often involves ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . The stereoselective synthesis of N-acyl- and N-Boc-protected pyrrolidines via Pd-catalyzed reactions of γ- (N-acylamino) alkenes and γ- (N-Boc-amino) alkenes with aryl bromides proceeds with generally high levels of diastereoselectivity .Molecular Structure Analysis
The pyrrolidine ring in “1-(Furan-3-carbonyl)pyrrolidin-3-amine” contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . The furan ring, on the other hand, is an aromatic ring that can contribute to the compound’s reactivity .Chemical Reactions Analysis
The pyrrolidine ring can undergo various chemical reactions, including functionalization and ring construction . The furan ring can also participate in various reactions, including those involving its aromaticity .Scientific Research Applications
Synthesis and Chemical Reactivity
Furan and pyrrolidine derivatives serve as fundamental building blocks in organic synthesis. The aromatic, five-membered heterocycle of pyrrole, for instance, is crucial for synthesizing biological molecules like heme and chlorophyll. These derivatives are often prepared through condensation of amines with carbonyl-containing compounds, utilizing reactions such as the Knorr, Hantzsch, and Paal-Knorr syntheses (Anderson & Liu, 2000). Moreover, copper(II)-promoted, one-pot conversion of 1-alkynes with anhydrides or primary amines under microwave irradiation conditions has been developed to form 2,5-disubstituted furans or pyrroles, showcasing the utility of these compounds in creating densely substituted heterocycles (Lee, Yi, & Jun, 2015).
Material Science and Sensing
Furan and pyrrolidine derivatives also find applications in material science, particularly in the development of electrically conducting polymers. Polypyrroles, for example, form highly stable, flexible films with significant conductivity, highlighting their potential in electronic and sensing applications. This versatility extends to the synthesis of pyrrolidinones, nonaromatic cyclic amide systems used as intermediates, solvents, and in wetting agents due to their relatively low toxicity (Anderson & Liu, 2000).
Novel Heterocyclic Compounds
Research into the synthesis of novel heterocyclic compounds using furan and pyrrolidine derivatives is a rapidly advancing area. For instance, the metal-free, three-component domino reaction offers an efficient strategy for preparing sulfonylated furan or imidazo[1,2-a]pyridine derivatives, showcasing excellent functional group tolerance and efficiency (Cui, Zhu, Li, & Cao, 2018). Additionally, the coupling-isomerization-Stetter and Paal-Knorr sequences enable the synthesis of trisubstituted furans and tetrasubstituted pyrroles, further demonstrating the chemical versatility of these compounds (Braun & Müller, 2004).
Future Directions
properties
IUPAC Name |
(3-aminopyrrolidin-1-yl)-(furan-3-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c10-8-1-3-11(5-8)9(12)7-2-4-13-6-7/h2,4,6,8H,1,3,5,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKNSGZADVBLLLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)C(=O)C2=COC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Furan-3-carbonyl)pyrrolidin-3-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



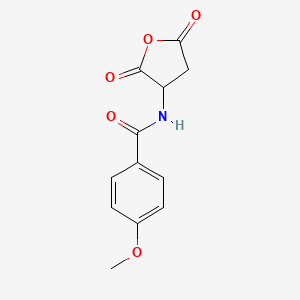
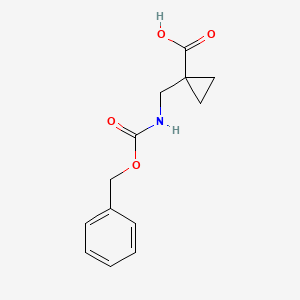
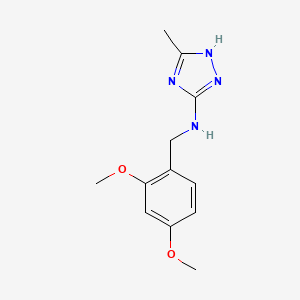
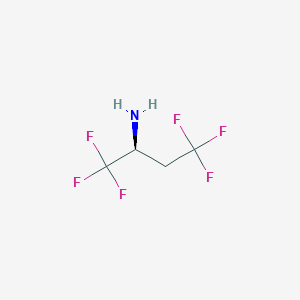
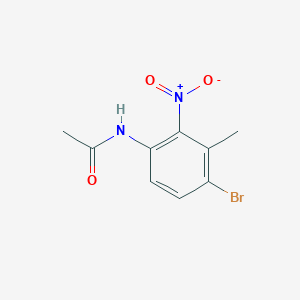
![Methyl 4-{[(4-methoxyphenyl)methyl]amino}-3-nitrobenzoate](/img/structure/B1464637.png)

![(3-Methyl-1,5-dioxaspiro[5.5]undec-3-yl)amine](/img/structure/B1464641.png)
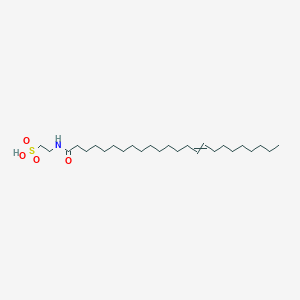
![N-Methyl-1-[3-(4-pyridinyl)-5-isoxazolyl]methanamine dihydrochloride](/img/structure/B1464643.png)
